Cinnamycin, also known as Ro 09-0198, is a tetracyclic peptide antibiotic produced by Streptomyces cinnamoneus [, ]. Classified as a type B lantibiotic [, ], cinnamycin's structure includes unusual amino acids like lanthionine, methyllanthionine, lysinoalanine, and erythro-3-hydroxy-l-aspartic acid [, ].
This lantibiotic distinguishes itself by its specific and high-affinity binding to phosphatidylethanolamine (PE) [, ]. This unique characteristic makes cinnamycin a valuable tool in studying PE dynamics within biological systems and exploring its potential as a scaffold for developing new antimicrobial agents.
Cinnamycin is biosynthesized by Streptomyces cinnamoneus []. The biosynthetic gene cluster responsible for cinnamycin production has been cloned and sequenced, allowing for heterologous expression in organisms like Streptomyces lividans []. This cluster contains genes encoding enzymes crucial for post-translational modifications, such as CinM for dehydration and cyclization reactions, CinX for Asp15 hydroxylation, and Cinorf7 for lysinoalanine bridge formation [].
Genetic engineering of the cinnamycin biosynthetic gene cluster has enabled the production of other lantibiotics like duramycin and duramycin B []. Modification of the structural gene cinA can result in the production of these cinnamycin analogs, highlighting the potential for engineering novel lantibiotic derivatives.
The biosynthesis of cinnamycin involves several post-translational modifications, which can be viewed as chemical reactions catalyzed by specific enzymes encoded by the biosynthetic gene cluster [, ].
Cinnamycin selectively binds to PE in membranes [, , ]. Molecular dynamics simulations suggest that this selectivity stems from an extensive hydrogen-bonding network involving all three hydrogen atoms of the primary ammonium group of the PE headgroup []. Replacing a single hydrogen atom with a methyl group disrupts this network and diminishes binding [].
Cinnamycin also interacts with the phosphate group of the lipid through a phosphate-binding site formed by backbone moieties Phe10-Abu11-Phe12-Val13 (Abu = 1-α-aminobutyric acid) []. The hydroxylation of Asp15 at Cβ further enhances PE binding through interaction with the charged amine of the lipid head group [].
Cinnamycin's binding to PE can induce transbilayer lipid movement, exposing inner leaflet PE to the toxin and leading to membrane reorganization, fusion, and altered morphology [, ]. These effects ultimately contribute to cinnamycin's cytotoxicity, particularly in proliferating cells, as PE flipping is crucial during cytokinesis [].
Cinnamycin is a tetracyclic peptide with a molecular weight of 2140 Da [, ]. Its structure is characterized by one lanthionine bridge, two methyllanthionine bridges, a lysinoalanine bridge, and an erythro-3-hydroxy-l-aspartic acid residue [, ].
Cinnamycin exhibits amphiphilic properties, possessing both hydrophobic and hydrophilic regions [, ]. This characteristic allows it to interact with both the polar headgroups and hydrophobic tails of phospholipids in membranes.
Thermodynamic studies have shown that cinnamycin's binding to PE is characterized by a large binding constant K0 of 10⁷ to 10⁸ M⁻¹, indicative of a strong interaction [, ]. The enthalpy of binding is temperature dependent, varying from zero at 10°C to -10 kcal/mol at 50°C []. These observations suggest an entropy-enthalpy compensation mechanism underlying cinnamycin's interaction with PE.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5